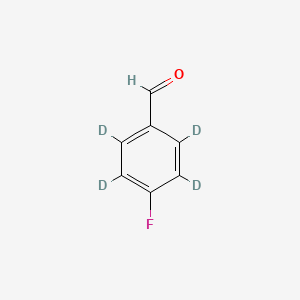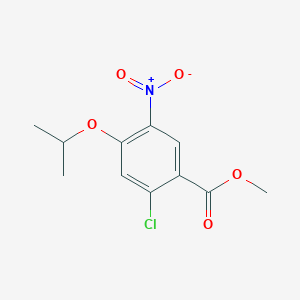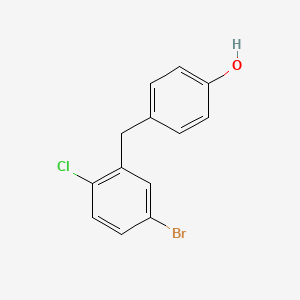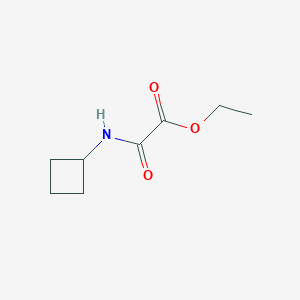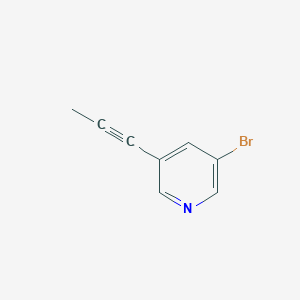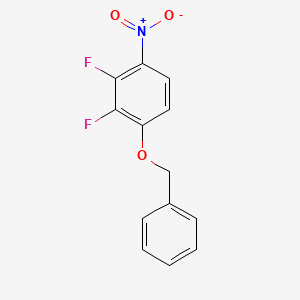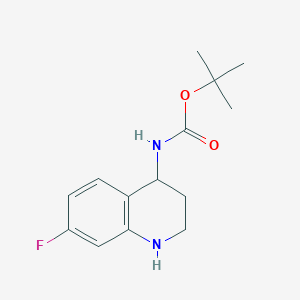
tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
Vue d'ensemble
Description
“tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate” is a chemical compound with the CAS Number 1315367-55-5 . It has a molecular weight of 266.32 .
Molecular Structure Analysis
The IUPAC name of the compound is “tert-butyl 7-fluoro-1,2,3,4-tetrahydro-4-quinolinylcarbamate” and its InChI code is "1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,18)" .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is involved in the synthesis of various organic compounds. For instance, the compound is used in the preparation of substituted N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines, which can be lithiated and treated with various electrophiles to yield a range of 1-substituted tetrahydroisoquinoline products (Talk, Duperray, Li, & Coldham, 2016).
Application in Organic Synthesis and Catalysis
- This compound has been utilized in the synthesis of novel derivatives, such as the synthesis of 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives with potential applications in fungicide development (Cheng, Zhang, Wu, Liu, & Xu, 2019).
- It is also employed in the facile construction of polymerization catalysts through ortho lithiation of tetrahydroquinoline derivatives, demonstrating its utility in fine chemical and pharmaceutical manufacturing (Wu, Lee, Yun, & Lee, 2007).
Medicinal Chemistry and Drug Discovery
- In medicinal chemistry, derivatives of tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate have been studied for their potential as antibacterial agents, showcasing its role in developing new pharmaceuticals (Bouzard et al., 1989).
- This compound also finds applications in the synthesis of new fluoroquinolones, which are active against fluoroquinolone-resistant Mycobacterium tuberculosis strains, underlining its significance in addressing antibiotic resistance (Guerrini et al., 2013).
Advanced Materials and Luminescent Devices
- It has been used in the development of fluorescent materials, like in the synthesis of an efficient guest/host fluorescent energy transfer pair based on the naphthalimide skeleton for use in organic light-emitting diodes (Wang et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-11-6-7-16-12-8-9(15)4-5-10(11)12/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLDNNWWDALARO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



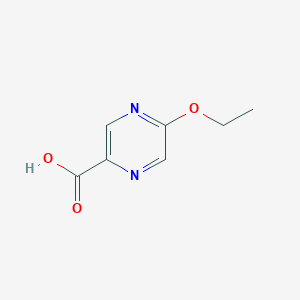
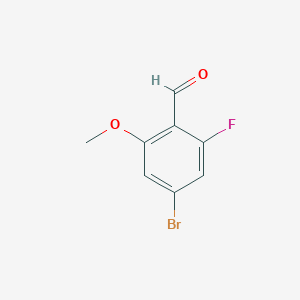
![[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)-](/img/structure/B1443005.png)
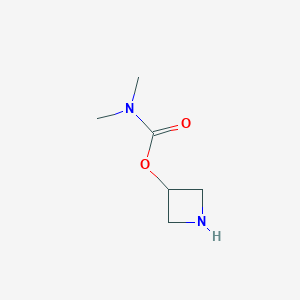
![Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate](/img/structure/B1443009.png)

